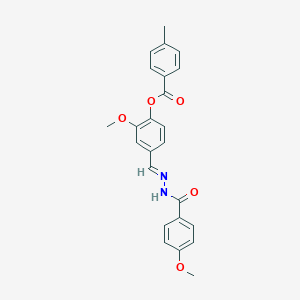
2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C24H22N2O5 and a molecular weight of 418.453 g/mol . This compound is known for its unique structure, which includes methoxybenzoate and carbonyldihydrazone groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzoyl chloride with 2-methoxy-4-aminophenyl 4-methylbenzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and carbonyldihydrazone groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-(2-(3-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
- 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
Uniqueness
2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-16-4-7-19(8-5-16)24(28)31-21-13-6-17(14-22(21)30-3)15-25-26-23(27)18-9-11-20(29-2)12-10-18/h4-15H,1-3H3,(H,26,27)/b25-15+ |
InChI Key |
HDBNPLVCUIIKEM-MFKUBSTISA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423276.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423278.png)
![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423280.png)
![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423282.png)
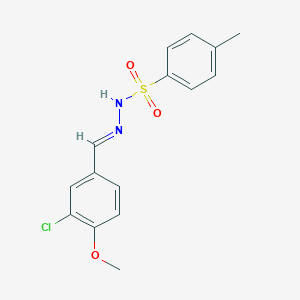
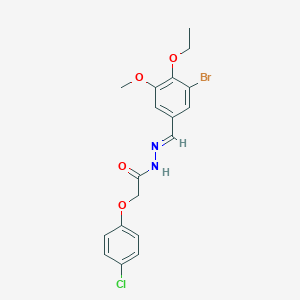
![2-CHLORO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423287.png)
![5-bromo-N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]-2-methoxybenzohydrazide](/img/structure/B423288.png)
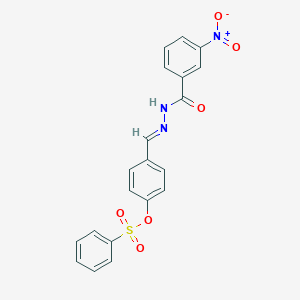
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423291.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B423292.png)
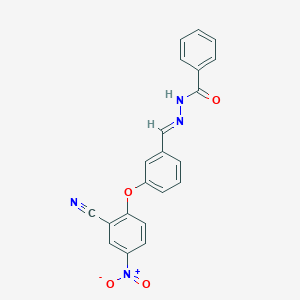
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423295.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423296.png)
